molecular formula C19H18N4O2 B3001425 2-{[1-(2-Methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097916-70-4

2-{[1-(2-Methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline

Cat. No.: B3001425
CAS No.: 2097916-70-4
M. Wt: 334.379
InChI Key: GJPLFNHNNIEBOX-UHFFFAOYSA-N
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Description

2-{[1-(2-Methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline is a synthetically designed quinoxaline derivative intended for research and development purposes. The compound features a quinoxaline core, a heterocyclic system known for its diverse bioactivity and presence in various pharmacologically active molecules . This core is functionalized with a 2-methylpyridine-3-carbonyl group via a pyrrolidin-3-yloxy linker, a structural motif seen in other investigated compounds . The molecular framework incorporates multiple nitrogen-containing rings, including the quinoxaline and pyridine units, which are common in ligands for biological targets and in the development of materials with specific electronic properties . This structural complexity makes it a candidate for exploration in medicinal chemistry as a potential scaffold for enzyme inhibition or receptor modulation, as well as in materials science. Researchers can utilize this compound in hit-to-lead optimization studies, biochemical probing, and as a building block for more complex molecular architectures. The provided compound is of high purity and is characterized to ensure consistency in experimental results. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

(2-methylpyridin-3-yl)-(3-quinoxalin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c1-13-15(5-4-9-20-13)19(24)23-10-8-14(12-23)25-18-11-21-16-6-2-3-7-17(16)22-18/h2-7,9,11,14H,8,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPLFNHNNIEBOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[1-(2-Methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline (CAS Number: 2097916-70-4) is a novel organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H18N4O2C_{19}H_{18}N_{4}O_{2} with a molecular weight of 334.4 g/mol. The structure features a quinoxaline core linked to a pyrrolidine ring substituted with a methylpyridine moiety, which may influence its biological interactions.

PropertyValue
Molecular FormulaC19H18N4O2C_{19}H_{18}N_{4}O_{2}
Molecular Weight334.4 g/mol
CAS Number2097916-70-4

Research on quinoxaline derivatives indicates that they can interact with various biological targets, including enzymes and receptors involved in inflammation and cancer pathways. The specific mechanisms for This compound are still under investigation, but potential actions may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
  • Modulation of Cellular Pathways : The compound may affect pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Anticancer Activity

Recent studies have evaluated quinoxaline derivatives for their anticancer properties. For instance, compounds structurally similar to This compound have demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Activity

Quinoxaline derivatives have also been studied for their antimicrobial properties. Research indicates that some derivatives exhibit activity against bacterial strains and fungi, potentially making them candidates for new antimicrobial agents.

Case Studies

  • Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated several quinoxaline derivatives, revealing that modifications at the pyrrolidine position enhanced anticancer activity against MCF-7 cells with IC50 values in the micromolar range .
  • Antimicrobial Properties : Another investigation focused on the antibacterial effects of quinoxaline compounds against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Research Findings

Recent findings highlight the following aspects regarding This compound :

  • Structure-Activity Relationship (SAR) : Modifications in the pyrrolidine and quinoxaline rings significantly affect biological activity. For example, introducing electron-withdrawing groups enhances potency against certain cancer cell lines .
  • In Vivo Studies : Preliminary animal studies suggest that this compound may reduce tumor growth in xenograft models, indicating its potential as a therapeutic agent .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a lead structure in the development of novel pharmaceuticals. Its ability to interact with various biological targets makes it suitable for:

  • Anticancer Agents : Research indicates that quinoxaline derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. The incorporation of the pyrrolidine and methylpyridine groups may enhance its efficacy and selectivity against cancer cells .
  • Neuroprotective Agents : The presence of the pyrrolidine ring suggests potential neuroprotective properties, which are being explored in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies indicate that similar compounds can modulate neurotransmitter systems, providing a basis for further investigation into this compound's effects on neuronal health.

Biological Research

In biological research, 2-{[1-(2-Methylpyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoxaline serves as a valuable probe for studying cellular mechanisms:

  • Cellular Pathways Investigation : The compound can be utilized to investigate cellular pathways, particularly those involving pyrimidine metabolism. Its structural similarity to natural substrates allows it to mimic or inhibit specific enzymatic reactions, providing insights into metabolic processes.
  • Receptor Binding Studies : The unique functional groups in this compound may facilitate binding to various receptors, making it an excellent candidate for receptor-ligand interaction studies. This can help elucidate the mechanisms of drug action at the molecular level.

Material Science

In material science, derivatives of quinoxaline have been explored for their potential use in:

  • Organic Electronics : The electronic properties of quinoxaline-based compounds make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Their ability to facilitate charge transport can enhance the performance of electronic devices .

Case Study 1: Anticancer Activity

A study conducted on similar quinoxaline derivatives demonstrated significant cytotoxic effects against various cancer cell lines. Researchers synthesized several analogs and tested their activity, finding that modifications to the pyrrolidine moiety improved selectivity for cancer cells while reducing toxicity to normal cells. This highlights the importance of structural variations in optimizing therapeutic efficacy.

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neuronal damage, a related compound showed protective effects by reducing reactive oxygen species (ROS) levels. This study suggests that compounds with similar structures may also confer neuroprotective benefits through antioxidant mechanisms.

Comparison with Similar Compounds

Key Observations :

  • Solubility : The dimethoxybenzoyl analog (379.4 g/mol) may exhibit better aqueous solubility than the target compound due to its methoxy groups, which enhance polarity .
  • Ring Size : Replacing pyrrolidine with piperidine (as in ) increases conformational flexibility, which could modulate binding kinetics in biological systems.

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